8-Demethyl Zolazepam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

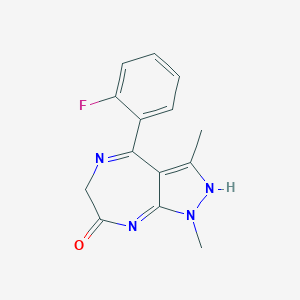

8-Demethyl Zolazepam is a derivative of zolazepam, a pyrazolodiazepinone compound. It is primarily used in research settings and is known for its biochemical properties. The molecular formula of this compound is C14H13FN4O, and it has a molecular weight of 272.28 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Demethyl Zolazepam involves several key steps. The primary route includes the acylation of 1,3-dimethyl-5-pyrazolone with 2-fluorobenzoyl chloride, followed by chlorination to form the intermediate (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. This intermediate undergoes further reactions, including methyl amination, acylation, and cyclization, to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Demethyl Zolazepam undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Applications De Recherche Scientifique

8-Demethyl Zolazepam has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry and for studying the properties of pyrazolodiazepinone derivatives.

Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the context of its parent compound, zolazepam.

Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes

Mécanisme D'action

The mechanism of action of 8-Demethyl Zolazepam is similar to that of other benzodiazepines. It primarily acts on the gamma-aminobutyric acid (GABA) type A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle-relaxant effects .

Comparaison Avec Des Composés Similaires

Zolazepam: The parent compound, known for its use in veterinary medicine as an anesthetic.

Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

Clonazepam: Known for its anticonvulsant properties.

Uniqueness: 8-Demethyl Zolazepam is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other benzodiazepines. These differences can influence its potency, duration of action, and potential therapeutic applications .

Activité Biologique

8-Demethyl Zolazepam is a derivative of Zolazepam, which is part of the tiletamine-zolazepam (TZ) combination commonly used in veterinary medicine as an anesthetic. Understanding the biological activity of this compound is crucial due to its potential implications in both therapeutic and abuse contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its pharmacological effects, toxicity, and case studies related to its use.

Pharmacological Properties

This compound exhibits properties similar to those of its parent compound, Zolazepam, which acts primarily as a benzodiazepine tranquilizer. The biological activity of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

- Mechanism of Action : Like other benzodiazepines, this compound likely enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. This action results in sedative, anxiolytic, and muscle relaxant effects.

- Neurotoxicity : Studies have indicated that compounds in the TZ combination can induce neurotoxic effects, including apoptosis in microglial cells through oxidative stress and inflammatory pathways. For instance, Zolazepam has been shown to increase the expression of pro-inflammatory cytokines and activate caspase pathways leading to cell death .

2. Abuse Liability

- Clinical Observations : The TZ combination has been associated with cases of human abuse, highlighting the potential for addiction. Reports indicate that pre-exposure to other psychoactive substances can enhance the rewarding effects of this combination .

- Case Studies : A notable case involved a fatality linked to the injection of tiletamine and Zolazepam, where toxicological analysis revealed significant concentrations of both drugs in biological samples .

Toxicity and Safety Profile

The safety profile of this compound is a critical area of research due to its potential for misuse:

1. Toxicological Studies

- Acute Toxicity : Research indicates that acute exposure can lead to severe cardiovascular and neurological complications. Symptoms may include hypotension, respiratory depression, and altered consciousness .

- Chronic Effects : Long-term use may result in dependence and withdrawal symptoms upon cessation. The compound's abuse potential necessitates careful monitoring in clinical settings.

2. Biochemical Impact

- Serum Biochemistry Changes : In animal studies, administration of TZ led to significant alterations in serum biochemical parameters such as decreased levels of cholesterol and transaminases, suggesting a systemic impact on metabolic functions .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented below:

Propriétés

IUPAC Name |

4-(2-fluorophenyl)-1,3-dimethyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O/c1-8-12-13(9-5-3-4-6-10(9)15)16-7-11(20)17-14(12)19(2)18-8/h3-6H,7H2,1-2H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDBGASQSWODLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=NCC(=O)N2)C3=CC=CC=C3F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496089 |

Source

|

| Record name | 4-(2-Fluorophenyl)-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31271-94-0 |

Source

|

| Record name | 4-(2-Fluorophenyl)-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.